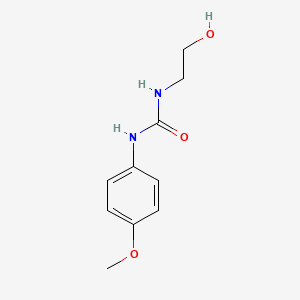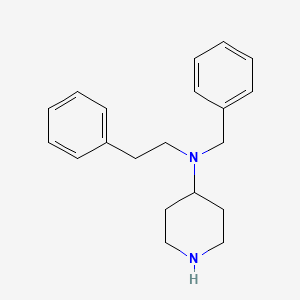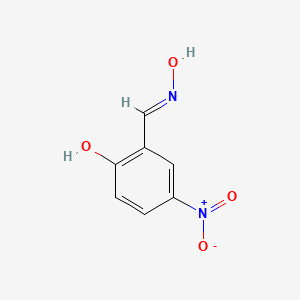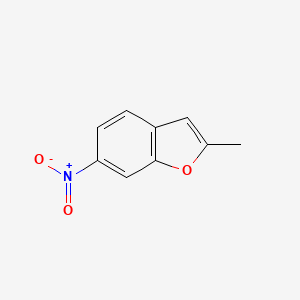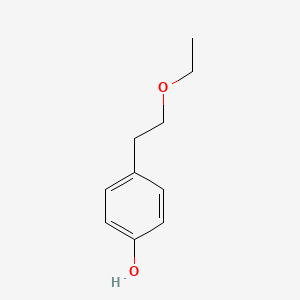
4-(2-Ethoxyethyl)phenol
Descripción general
Descripción
4-(2-Ethoxyethyl)phenol is a type of organic compound that contains a benzene ring which is bonded to a hydroxyl group . It plays an important role in the formation of secondary organic aerosols (SOA) .
Synthesis Analysis
The synthesis of this compound involves reacting methyl vinyl ether and 4-bromonitrobenzene . A capillary gas chromatographic method of analysis is used for each step in the reaction .Molecular Structure Analysis
The molecular structure of this compound involves a benzene ring attached directly to a hydroxyl group . There is an interaction between the delocalized electrons in the benzene ring and one of the lone pairs on the oxygen atom .Chemical Reactions Analysis
The gas-phase mechanism and kinetics of this compound with OH reaction are studied by the density functional theory (DFT). The initial reactions produce two different channels: OH addition and H abstraction .Physical And Chemical Properties Analysis
Phenols, including this compound, usually have a higher boiling point compared to other hydrocarbons that have equal molecular masses. This is because of the presence of the intermolecular hydrogen bonding between the hydroxyl groups of the phenol molecules . The solubility of phenol in water is generally decided by the hydroxyl group that is present .Aplicaciones Científicas De Investigación
Antioxidant Activity
4-(2-Ethoxyethyl)phenol and its derivatives have been studied for their antioxidant activities. For instance, phenolic acids with methoxyl (-OCH3) and phenolic hydroxyl (-OH) groups, which are structurally related to this compound, can enhance antioxidant activities. These activities are linked to the O-H bond dissociation enthalpy in the phenolic acids and the values of proton affinity and electron transfer enthalpy (ETE) involved in the electron donation ability of functional groups (Chen et al., 2020).
Synthesis of Endocrine-Disrupting Isomers
Research has been conducted on the synthesis of various phenolic compounds, including this compound derivatives, for biological and environmental studies. These compounds are synthesized to study their endocrine-disrupting effects, and understanding their isomer-specific properties is critical for environmental risk assessments (Boehme et al., 2010).
Application in Polymerization
Studies have demonstrated the use of this compound derivatives in the polymerization process. For example, a derivative of this compound, namely 2-(4-hydroxyphenyl)ethyl methacrylate, has been used in peroxidase-catalyzed polymerization. The resulting polymer possessed reactive groups in the side chain, suggesting potential applications in creating highly reactive polymers (Uyama et al., 1998).
Molecular Docking Studies
Molecular docking and quantum chemical calculations have been performed on compounds structurally similar to this compound. These studies provide insights into the molecular structure, spectroscopic data, and potential biological effects of these compounds (Viji et al., 2020).
Anticancer Activity
Research has also been conducted on the potential anticancer activity of compounds related to this compound. For example, a study on 2-methoxy-4-((4-methoxyphenilimino)-methyl)-phenol, a Schiff base compound synthesized from vanillin and p-anisidin, tested its activity in inhibiting T47D breast cancer cells. This demonstrates the potential application of this compound derivatives in cancer research (Sukria et al., 2020).
Mecanismo De Acción
Mode of Action
The compound interacts with its targets, primarily the receptors of angiotensin II, and blocks their action This results in the relaxation of blood vessels, thereby reducing blood pressure
Biochemical Pathways
The biochemical pathways affected by 4-(2-Ethoxyethyl)phenol are primarily related to the regulation of blood pressure. By blocking the action of angiotensin II, it affects the renin-angiotensin system, a key regulatory pathway for blood pressure . The downstream effects include the relaxation of blood vessels and reduction of blood pressure.
Result of Action
The primary molecular effect of this compound’s action is the blocking of angiotensin II receptors, leading to a decrease in blood pressure . On a cellular level, this results in the relaxation of vascular smooth muscle cells. The overall effect is a reduction in hypertension, making it beneficial for patients with high blood pressure.
Safety and Hazards
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
It is known that phenolic compounds can interact with various enzymes, proteins, and other biomolecules, but specific interactions involving 4-(2-Ethoxyethyl)phenol have not been reported .
Cellular Effects
Phenolic compounds can influence cell function in various ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism . Specific effects of this compound on these processes have not been documented.
Molecular Mechanism
It is possible that this compound could interact with biomolecules, inhibit or activate enzymes, and induce changes in gene expression, but these potential mechanisms have not been confirmed .
Temporal Effects in Laboratory Settings
There is limited information available on the temporal effects of this compound in laboratory settings. This includes data on the compound’s stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of different dosages of this compound in animal models have not been reported in the literature .
Metabolic Pathways
The metabolic pathways involving this compound are not well-characterized. While phenolic compounds can interact with various enzymes and cofactors and can influence metabolic flux and metabolite levels, specific interactions involving this compound have not been identified .
Transport and Distribution
It is possible that this compound could interact with transporters or binding proteins and could influence its localization or accumulation, but these possibilities have not been confirmed .
Propiedades
IUPAC Name |
4-(2-ethoxyethyl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c1-2-12-8-7-9-3-5-10(11)6-4-9/h3-6,11H,2,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVJBTJCXIGHIAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCC1=CC=C(C=C1)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20607095 | |
| Record name | 4-(2-Ethoxyethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20607095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
88318-14-3 | |
| Record name | 4-(2-Ethoxyethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20607095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



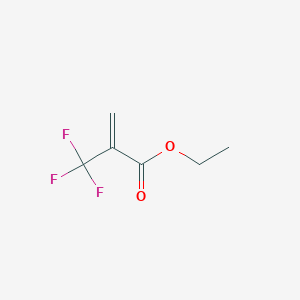
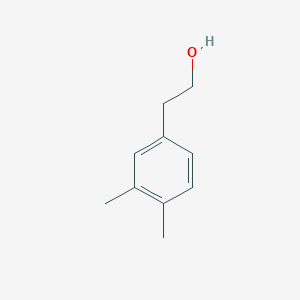

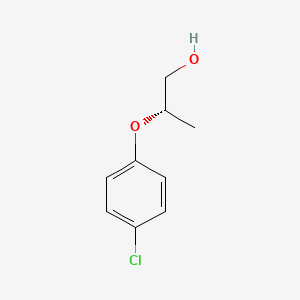
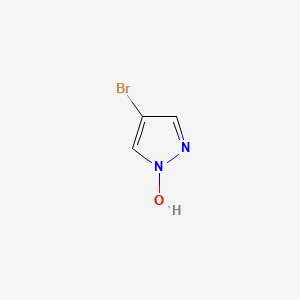
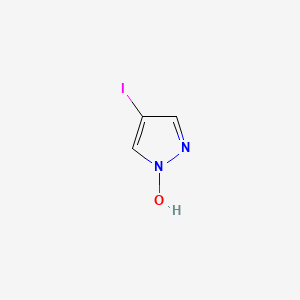

![1H-Isoindole-1,3(2H)-dione, 2-[4-(acetyloxy)butoxy]-](/img/structure/B3058111.png)
